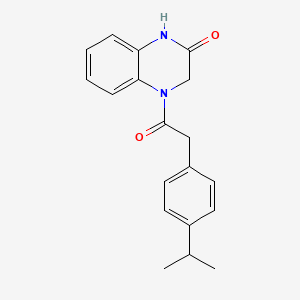

![molecular formula C13H9FN2O2S B2472276 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255777-62-8](/img/structure/B2472276.png)

3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

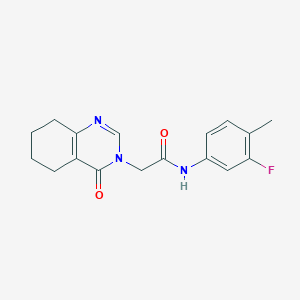

Herbicidal Activities

- Synthesis and Herbicidal Activities : A study by Huazheng (2013) involved synthesizing similar compounds, notably 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, which exhibited strong herbicidal activities against Brassica napus (Yang Huazheng, 2013).

Antibacterial Applications

- Antibacterial Evaluation : Research by More et al. (2013) synthesized various substituted thieno(2,3-d)pyrimidines, including a key intermediate similar to the compound of interest, showing potential antibacterial applications (R. More, J. Chandra, S. L. Nargund, L. G. Nargund, 2013).

Antiviral Activity

- Antiviral Potential : Fossey et al. (1995) explored thieno[3,2-d]pyrimidine-2,4-dione nucleosides, focusing on their potential antiviral activity, although no significant activity against HIV was noted in their compounds at the tested doses (C. Fossey, D. Ladurée, M. Robba, 1995).

Luteinizing Hormone-Releasing Hormone Receptor Antagonist

- LHRH Receptor Antagonist : A study by Sasaki et al. (2003) discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative as a potent and orally bioavailable non-peptide antagonist for the human LHRH receptor, highlighting its therapeutic potential (S. Sasaki, N. Cho, Y. Nara, M. Harada, S. Endo, N. Suzuki, S. Furuya, M. Fujino, 2003).

Anti-Cancer Activity

- Antiproliferative Activity : Liu et al. (2019) synthesized a compound similar to the target compound and found it to have distinct effective inhibition on the proliferation of various cell lines, suggesting anti-cancer potential (Ju Liu, Jiantao Shi, Yilin Gong, Shi Ding, Ye Chen, 2019).

Immunostimulant Activity

- Immunostimulating Activity : A study by Gütschow et al. (1995) on similar compounds, specifically 3-mercaptoalkylthieno[2,3-d]pyrimidines, revealed some of them to exhibit immuno-stimulating activities (M. Gütschow, K. Drössler, S. Leistner, 1995).

Herbicide Discovery

- Herbicide Research : Wang et al. (2021) reported on the use of thieno[2,3-d]pyrimidine-2,4-dione as an inhibitor in herbicide research, demonstrating its efficacy in controlling weeds (Dawei Wang, Hang Zhang, Shuyi Yu, Rui-Bo Zhang, Lu Liang, Xia Wang, Huang-Ze Yang, Z. Xi, 2021).

Wirkmechanismus

Target of Action

The primary target of 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .

Mode of Action

The compound interacts with BTK, inhibiting its enzymatic activity . This inhibition disrupts the normal function of BTK, leading to changes in the immune response .

Biochemical Pathways

BTK plays a critical role in multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, the compound affects these pathways and their downstream effects, which include B cell development, proliferation, differentiation, maturation, activation, and survival .

Result of Action

The inhibition of BTK by the compound leads to a suppression of B cell activity . This results in a decrease in the proliferation of B cells , which could potentially be beneficial in conditions where B cell activity is detrimental, such as certain autoimmune diseases and B cell malignancies .

Eigenschaften

IUPAC Name |

3-[(2-fluorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c14-9-4-2-1-3-8(9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMXWBNPZIDEHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)

![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)

![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)